molecular formula C11H12FN3OS B10919723 5-Fluoro-N-(2-(1-methyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide

5-Fluoro-N-(2-(1-methyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B10919723
M. Wt: 253.30 g/mol
InChI Key: BECUNLQDMOUCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-N~2~-[2-(1-Methyl-1H-pyrazol-3-yl)ethyl]-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a thiophene ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N~2~-[2-(1-Methyl-1H-pyrazol-3-yl)ethyl]-2-thiophenecarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Coupling Reactions: The pyrazole and thiophene rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a palladium catalyst.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-Fluoro-N~2~-[2-(1-Methyl-1H-pyrazol-3-yl)ethyl]-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-[2-(1-Methyl-1H-pyrazol-3-yl)ethyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-thiophenecarboxamide: Lacks the pyrazole ring, resulting in different biological activities.

    N~2~-[2-(1-Methyl-1H-pyrazol-3-yl)ethyl]-2-thiophenecarboxamide: Lacks the fluorine atom, which affects its reactivity and binding properties.

    5-Fluoro-N~2~-[2-(1H-pyrazol-3-yl)ethyl]-2-thiophenecarboxamide: Lacks the methyl group on the pyrazole ring, influencing its steric and electronic properties.

Uniqueness

5-Fluoro-N~2~-[2-(1-Methyl-1H-pyrazol-3-yl)ethyl]-2-thiophenecarboxamide is unique due to the combination of the fluorine atom, pyrazole ring, and thiophene ring, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C11H12FN3OS

Molecular Weight

253.30 g/mol

IUPAC Name

5-fluoro-N-[2-(1-methylpyrazol-3-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H12FN3OS/c1-15-7-5-8(14-15)4-6-13-11(16)9-2-3-10(12)17-9/h2-3,5,7H,4,6H2,1H3,(H,13,16)

InChI Key

BECUNLQDMOUCHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CCNC(=O)C2=CC=C(S2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.